N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide is a chemical compound notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. This compound is classified under the category of arylacetamides, which are characterized by the presence of an acetamide functional group attached to an aromatic ring. The specific structure of this compound allows for unique interactions with biological targets, making it a subject of interest for research into therapeutic agents.
The compound can be synthesized through various methods, primarily involving the reaction of substituted anilines with acyl chlorides. It falls under the classification of pharmaceutical intermediates and research chemicals, often utilized in the synthesis of more complex molecules or as potential drug candidates due to its structural properties.
The synthesis of N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide typically involves the following steps:
For large-scale production, continuous flow reactors and automated systems may be employed to enhance efficiency and yield. Additionally, solvent recovery systems are often integrated to minimize waste.
The molecular formula for N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide is .
Crystallographic studies reveal that the dihedral angles between the acetamide group and the substituted benzene ring are significant, influencing its packing in crystalline form. The crystal structure is stabilized by hydrogen bonds and other intermolecular interactions.
N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide can participate in several chemical reactions:
The mechanism of action involves interaction with specific biological targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration. Once inside a cell, it binds to its target, modulating its activity and leading to various biological effects.
N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide has several applications:
The 2,2-diphenylacetamide scaffold represents a privileged structure in pharmaceutical chemistry due to its conformational adaptability and diverse receptor-binding capabilities. This scaffold’s molecular architecture features a chiral center flanked by two phenyl groups, creating a sterically defined platform for selective functionalization. The incorporation of N-aryl substituents—particularly halogenated anilines like 4-chloro-2-fluoroaniline—introduces distinct electronic and steric properties that enhance target engagement. Crystallographic studies of related compounds such as N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide reveal a near-perpendicular orientation (87–89°) between the halogenated aryl ring and diphenyl planes, promoting optimal binding pocket insertion in biological targets [2] [6].
The amide bond in this scaffold serves as a critical hydrogen-bond donor/acceptor, facilitating interactions with enzyme catalytic sites. For instance, in urease inhibition, analogs like benzothiazine-N-arylacetamides form hydrogen bonds with key residues (Val744, Lys716) via carbonyl oxygen and amide nitrogen atoms [4]. The diphenyl moiety contributes hydrophobic stabilization through π-stacking and van der Waals interactions, as evidenced by weak C–H···π contacts observed in crystal packing of N-(4-chlorophenyl)-2,2-diphenylacetamide [2].
Table 1: Structural Parameters of Halogenated Diphenylacetamides
Compound | Dihedral Angle (°) | Crystal System | Notable Interactions |
---|---|---|---|
N-(4-chlorophenyl)-2,2-diphenylacetamide | 87.33–88.69 | Monoclinic, P2₁/c | N–H···O chains, C–H···π |
N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide | 90.0 | P1c1 | – |
N-(2,4-difluorophenyl)-2,2-diphenylacetamide | – | – | – |
Halogen atoms exert strategic influence on the pharmacodynamics and pharmacokinetics of arylacetamides through electronic modulation and enhanced binding affinity. The ortho-fluorine in N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide induces torsional restriction between the aniline ring and amide plane, reducing conformational entropy penalties upon target binding. This is validated by crystallographic data showing restricted rotation in ortho-fluorinated analogs [6]. Concurrently, the para-chlorine atom enhances membrane permeability via increased lipophilicity (measured logP >4) while enabling halogen bonding with carbonyl groups of protein residues like histidine or asparagine.
The synergistic effect of dual halogenation is evidenced by SAR studies of urease inhibitors, where 4-chloro-2-fluorophenyl analogs exhibit IC₅₀ values 2–3 fold lower than monosubstituted derivatives [4]. Fluorine’s electron-withdrawing nature also modulates the amide bond polarization, increasing hydrogen-bond-donating capacity by ~30% compared to non-halogenated analogs, as confirmed by computational electrostatic potential maps [3]. This electronic perturbation enhances interactions with serine or tyrosine residues in hydrolytic enzymes.
Table 2: Electronic Effects of Halogen Substituents
Substitution Pattern | σₚ (Hammett) | Lipophilicity (ΔlogP) | Dipole Moment (Debye) |
---|---|---|---|
4-Cl | +0.23 | +0.71 | 3.8–4.2 |
2-F | +0.06 | +0.14 | 4.5–5.0 |
4-Cl-2-F | +0.29 | +0.85 | 5.2–5.6 |
The versatility of the 2,2-diphenylacetamide core is demonstrated by its integration into therapeutic agents targeting diverse pathologies:
Urease Inhibition: N-Arylacetamide derivatives of benzothiazines exhibit exceptional urease inhibitory activity (IC₅₀ 9.8–20.7 µM), surpassing thiourea (IC₅₀ 22.3 µM). The most potent analog (5k) features a para-ethoxycarbonyl substituent on the N-phenyl ring, demonstrating how electronic tuning of the diphenylacetamide framework enhances enzyme binding [4]. Docking studies confirm that the carbonyl group coordinates nickel ions in the urease active site, while hydrophobic pockets accommodate diphenyl moieties [4].
Oncology Applications: Molecular hybrids like indole–1,2,4-triazole-based S-alkylated N-arylacetamides show potent cytotoxicity against Hep-G2 liver cancer cells (cell viability 10.99–18.92%). The 3,4-dichlorophenyl acetamide variant (8b) exhibits efficacy comparable to doxorubicin, attributable to the halogenated aryl group’s role in DNA intercalation or topoisomerase inhibition [7].
Anti-Inflammatory/Anticholinergic Agents: Patent CN1222510A discloses arylacetamide derivatives with dual anticholinergic/calcium antagonism for urinary disorders. The diphenylacetamide scaffold provides bladder-selective binding through hydrophobic interactions with muscarinic receptors, minimizing salivary gland side effects [3]. This selectivity stems from differential receptor subtype expression rather than metabolic factors.
Antimicrobial Development: Although not directly studied in N-(4-chloro-2-fluorophenyl)-2,2-diphenylacetamide, structurally analogous (4-oxoquinazolin-3(4H)-yl)acetamides demonstrate InhA inhibitory activity (88.12% at 10 µM) against Mycobacterium tuberculosis, validating the scaffold’s utility in infectious disease research [8].
Table 3: Therapeutic Applications of Diphenylacetamide Derivatives
Biological Target | Compound Class | Key Structural Feature | Activity Metric |
---|---|---|---|
Urease enzyme | Benzothiazine-N-arylacetamides | para-Ethoxycarbonyl on N-aryl | IC₅₀ 9.8 µM |
Hep-G2 liver cancer cells | Indole–triazole S-alkylated acetamides | 3,4-Dichlorophenyl | Cell viability 10.99% |
Muscarinic receptors | Arylacetamide derivatives | Halogenated N-aryl | Bladder selectivity >50× |
M. tuberculosis InhA | Quinazolinone acetamides | Heteroaryl at R2 position | 88.12% inhibition |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: